2-(3-benzoyl-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

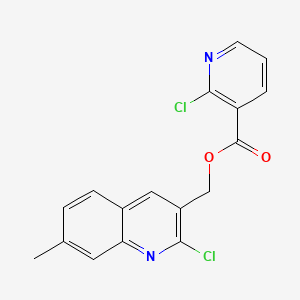

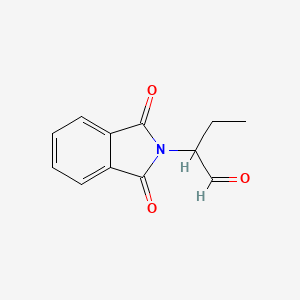

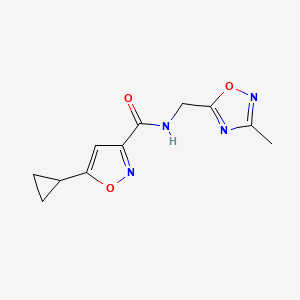

2-(3-benzoyl-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide, also known as BQCA, is a chemical compound that has been studied for its potential applications in scientific research. BQCA is a selective agonist for the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a role in synaptic plasticity and neuronal excitability.

Applications De Recherche Scientifique

Synthesis and Characterization

A study outlines the one-step synthesis and X-ray analysis of isomeric compounds within the quinoline derivatives family, showcasing the importance of structural characterization in understanding molecular interactions and stability. Such analyses are crucial for applications in designing new materials and pharmaceuticals (L. Lu & Liang‐Nian He, 2012).

Biological Activity

Research on furoquinolines, a related compound family, indicates significant anti-inflammatory and antifertility properties. This highlights the potential of quinoline derivatives in developing new therapeutic agents. The study's methodology and results can guide similar research on 2-(3-benzoyl-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide for its biological activities (J. Sharada et al., 1987).

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which share a structural motif with the compound , were synthesized and showed broad-spectrum antitumor activity. This suggests that modifications on the quinoline core can significantly impact biological activity, pointing to the potential of this compound in anticancer research (Ibrahim A. Al-Suwaidan et al., 2016).

Chemical Properties and Reactions

The reaction of 2-aminobenzophenones with aliphatic acids in the presence of polyphosphoric acid produced 6-substituted 2-anilino-4-phenylquinoline derivatives. This research demonstrates the versatility of quinoline derivatives in synthesizing a wide range of chemical structures, offering insights into the potential chemical reactivity of the compound under study (T. Ishiwaka et al., 1970).

Propriétés

IUPAC Name |

2-(3-benzoyl-6-methoxy-4-oxoquinolin-1-yl)-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5/c1-3-34-20-11-9-19(10-12-20)28-25(30)17-29-16-23(26(31)18-7-5-4-6-8-18)27(32)22-15-21(33-2)13-14-24(22)29/h4-16H,3,17H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNCLYFZHKEXFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2745401.png)

![2-methyl-1-{1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2745405.png)

![[1-(Pyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/no-structure.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2745412.png)

![{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2745418.png)